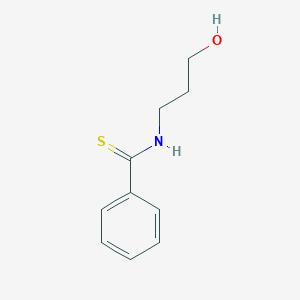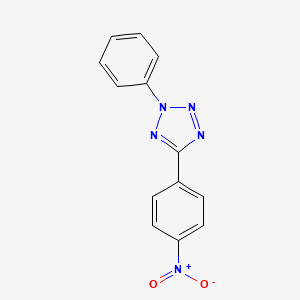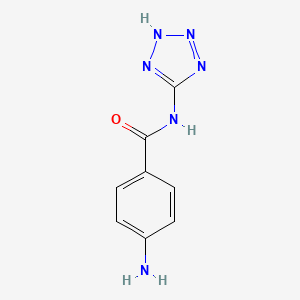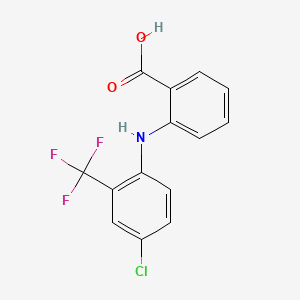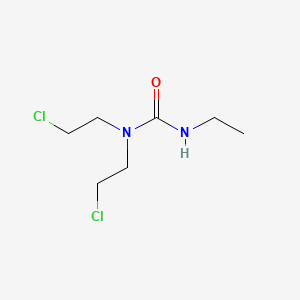
1,1-Bis(2-chloroethyl)-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(2-chloroethyl)-3-ethylurea is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These compounds have been extensively studied for their potential use in chemotherapy due to their ability to interfere with DNA replication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-ethylurea typically involves the reaction of ethyl isocyanate with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,1-Bis(2-chloroethyl)-3-ethylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
1,1-Bis(2-chloroethyl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential use as an alkylating agent in biochemical research.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
作用机制
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-ethylurea involves the formation of highly reactive intermediates that can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, which interferes with DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it a potential candidate for chemotherapy .
相似化合物的比较
Similar Compounds
- 1,1-Bis(2-chloroethyl)-3-(2-hydroxyethyl)urea
- 1,1-Bis(2-chloroethyl)-3-methylurea
- 1,1-Bis(2-chloroethyl)-3-phenylurea
Uniqueness
1,1-Bis(2-chloroethyl)-3-ethylurea is unique due to its specific alkylating properties and its ability to form stable intermediates that can effectively cross-link DNA. This makes it particularly useful in applications where DNA interference is desired, such as in chemotherapy .
属性
CAS 编号 |
36014-32-1 |
|---|---|
分子式 |
C7H14Cl2N2O |
分子量 |
213.10 g/mol |
IUPAC 名称 |
1,1-bis(2-chloroethyl)-3-ethylurea |
InChI |
InChI=1S/C7H14Cl2N2O/c1-2-10-7(12)11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12) |
InChI 键 |
DBGIGBAYFXOPKD-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


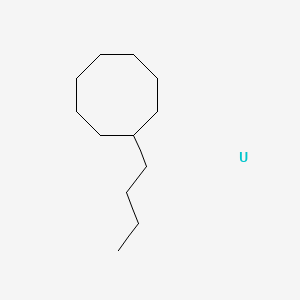


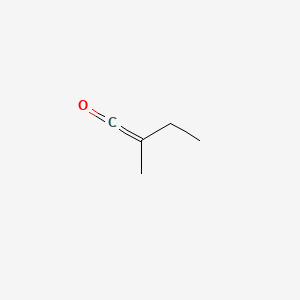
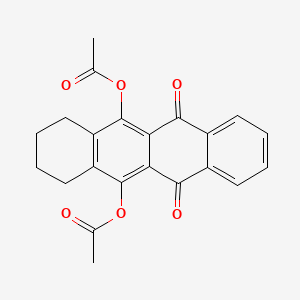
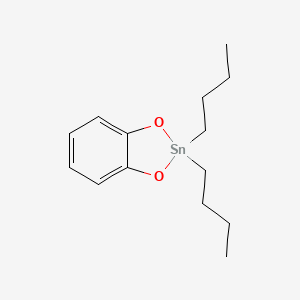
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
